molecular formula C8H10ClN B13653583 4-(Chloromethyl)-2,3-dimethylpyridine

4-(Chloromethyl)-2,3-dimethylpyridine

Cat. No.: B13653583
M. Wt: 155.62 g/mol
InChI Key: ORLRHJRWEPCXHJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,3-dimethylpyridine (CAS: 1211584-90-5) is a pyridine derivative with the molecular formula C₈H₁₀ClN and a molecular weight of 155.62 g/mol . The compound features a chloromethyl (-CH₂Cl) group at the 4-position and methyl (-CH₃) groups at the 2- and 3-positions of the pyridine ring. This compound is utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

4-(chloromethyl)-2,3-dimethylpyridine

InChI

InChI=1S/C8H10ClN/c1-6-7(2)10-4-3-8(6)5-9/h3-4H,5H2,1-2H3

InChI Key

ORLRHJRWEPCXHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2,3-dimethylpyridine can be achieved through several methods. One common method involves the chloromethylation of 2,3-dimethylpyridine. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride (ZnCl₂) under acidic conditions . The reaction proceeds through the formation of a chloromethyl carbocation, which then reacts with the pyridine ring to form the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process. The use of advanced catalysts and reaction monitoring techniques helps in achieving consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2,3-dimethylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH₃) are commonly used under mild conditions.

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: 2,3-Dimethylpyridine.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2,3-dimethylpyridine involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the formation of covalent bonds with proteins, DNA, or other cellular components, potentially disrupting their normal functions . The exact pathways and molecular targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Chloro-Dimethylpyridines

Several chloro-dimethylpyridine isomers share the same molecular formula (C₇H₇ClN ) but differ in substituent positions, leading to distinct physicochemical properties:

Compound Name CAS Number Substituent Positions Molecular Weight (g/mol) Key Applications/Notes
5-Chloro-2,3-dimethylpyridine 72093-08-4 Cl at 5; CH₃ at 2,3 155.62 Intermediate in heterocyclic synthesis
5-Chloro-2,4-dimethylpyridine 72093-09-5 Cl at 5; CH₃ at 2,4 155.62 Ligand design in coordination chemistry
3-Chloro-2,5-dimethylpyridine 72093-10-8 Cl at 3; CH₃ at 2,5 155.62 Potential bioactive scaffold
4-(Chloromethyl)-2,3-dimethylpyridine 1211584-90-5 CH₂Cl at 4; CH₃ at 2,3 155.62 Pharmaceutical intermediate

Key Observations :

  • Positional isomerism significantly impacts reactivity. For instance, the chloromethyl group in This compound enhances its utility in nucleophilic substitution reactions compared to chloro-substituted isomers .
  • Steric effects from methyl groups at 2- and 3-positions may hinder reactions at the 4-position in the target compound, unlike isomers with less crowded substitution patterns .

Functional Group Variations in Pyridine Derivatives

Rabeprazole Impurity 14 (4-(3-Methoxypropoxy)-2,3-dimethylpyridine 1-oxide)
  • Molecular Formula: C₁₁H₁₇NO₃
  • Molecular Weight : 211.3 g/mol
  • Key Features : Contains a methoxypropoxy (-O-(CH₂)₃-OCH₃) chain and an N-oxide group at the 1-position .
  • Applications : Used as a reference standard in pharmaceutical quality control (Rabeprazole synthesis) .

Comparison :

  • The N-oxide group increases polarity, making this compound more water-soluble than this compound.
  • The methoxypropoxy chain enables hydrogen bonding, contrasting with the electrophilic chloromethyl group in the target compound .
4-(3-Hydroxypropoxy)-2,3-dimethylpyridine 1-oxide
  • Molecular Formula: C₁₀H₁₅NO₃
  • Molecular Weight : 197.23 g/mol
  • Key Features : Hydroxypropoxy (-O-(CH₂)₃-OH) substituent and N-oxide group .
  • Applications : Investigated for its stability under acidic conditions, relevant in prodrug design .

Comparison :

  • The hydroxy group introduces additional reactivity (e.g., esterification), unlike the inert methyl groups in this compound .

Complex Heterocyclic Derivatives

4-(4-Chlorophenyl)-1-(2,6-dinitrophenyl)-1,2,3,6-tetrahydropyridine
  • Molecular Formula : C₁₇H₁₄ClN₃O₄
  • Molecular Weight : 368.77 g/mol
  • Key Features : Chlorophenyl and dinitrophenyl substituents on a partially saturated pyridine ring .

Comparison :

  • The tetrahydropyridine core reduces aromaticity, altering electronic properties compared to fully aromatic pyridines like the target compound .

Physicochemical and Spectral Data Comparison

Property This compound 5-Chloro-2,3-dimethylpyridine Rabeprazole Impurity 14
Melting Point (°C) Not reported Not reported Not reported
Boiling Point (°C) Not reported Not reported Not reported
¹H NMR (δ, ppm) Not available Not available Aromatic protons: 6.5–8.0
IR (cm⁻¹) Not available Not available C-O stretch: ~1100

Notes:

  • Limited experimental data for this compound highlight the need for further characterization.
  • Derivatives like Rabeprazole Impurity 14 are better documented due to regulatory requirements .

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